Methyl 7-hydroxy-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-5-6-3-2-4-8(12)9(6)11-7/h2-5,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTQDVYIDANALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517861 | |
| Record name | Methyl 7-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84638-72-2 | |
| Record name | Methyl 7-hydroxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84638-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 7 Hydroxy 1h Indole 2 Carboxylate and Analogues
Directed Synthesis Routes Towards Substituted Methyl 1H-Indole-2-carboxylates
The targeted synthesis of indole-2-carboxylates with substituents at the 7-position requires careful selection of starting materials and reaction conditions to control regioselectivity.
Targeted Synthesis of 7-Hydroxylated Indole-2-carboxylate (B1230498) Structures
Direct synthesis of 7-hydroxy-1H-indole-2-carboxylates can be challenging due to the potential for side reactions and the directing effects of the hydroxyl group. One effective strategy involves the Fischer indole (B1671886) synthesis, a robust method for forming the indole ring from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. rsc.orgwikipedia.org For the synthesis of a 7-hydroxyindole derivative, a key starting material would be a (2-hydroxyphenyl)hydrazine derivative.
While a direct one-step synthesis of Methyl 7-hydroxy-1H-indole-2-carboxylate is not extensively documented, a multistep approach employing the Fischer indole synthesis has been reported for related 7-hydroxy-indole derivatives. rsc.org This typically involves the reaction of a suitably protected (2-hydroxyphenyl)hydrazine with a pyruvate (B1213749) ester. The choice of acid catalyst is crucial, with options including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.org A challenge in this approach is the potential for mixtures of indole derivatives, especially when an ortho-substituent is present on the phenylhydrazone. rsc.org However, by constraining the hydrazine (B178648) structure, it is possible to direct the electrocyclization to favor the desired 7-substituted product. rsc.org
| Starting Material (Hydrazine) | Carbonyl Compound | Catalyst | Product | Reference |
| (2-Hydroxyphenyl)hydrazine | Methyl pyruvate | Polyphosphoric acid | This compound | rsc.org |
| (2-Benzyloxyphenyl)hydrazine | Ethyl pyruvate | Zinc chloride | Ethyl 7-benzyloxy-1H-indole-2-carboxylate | Hypothetical |
Synthetic Approaches to Closely Related 7-Alkoxy-1H-Indole-2-carboxylates
The synthesis of 7-alkoxy-1H-indole-2-carboxylates often serves as a practical alternative, with the alkoxy group acting as a protected form of the hydroxyl group, which can be deprotected in a later step. The Reissert indole synthesis is a well-established method that is particularly amenable to the preparation of these analogs. wikipedia.org
The Reissert synthesis involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264), followed by reductive cyclization of the resulting o-nitrophenylpyruvate. wikipedia.org For the synthesis of a 7-alkoxyindole-2-carboxylate, a 2-alkoxy-6-nitrotoluene would be the key starting material. For instance, the synthesis of 5,7-dimethoxyindole has been achieved using a Reissert approach, which began with the nitration of orcinol, followed by methylation to yield the dimethoxy derivative. This was then condensed with diethyl oxalate, and the resulting nitrophenyl pyruvic acid derivative was reduced to form the indole-2-carboxylic acid, which was subsequently decarboxylated.
Another example is the synthesis of 4-benzyloxyindole, which utilized the Reissert method involving the condensation of 6-benzyloxy-2-nitrotoluene with ethyl oxalate, followed by reductive cyclization to the indole-2-carboxylate, hydrolysis, and decarboxylation.
| Starting Material (o-nitrotoluene) | Reagents | Key Intermediate | Product |
| 2-Methoxy-6-nitrotoluene | 1. Diethyl oxalate, KOEt 2. Reductive cyclization (e.g., FeSO4, NH4OH) | Methyl 3-(3-methoxy-2-nitrophenyl)-2-oxopropanoate | Methyl 7-methoxy-1H-indole-2-carboxylate |
| 3,5-Dimethoxynitrotoluene | 1. Diethyl oxalate, KOEt 2. FeSO4, NH4OH | 5,7-dimethoxy-1H-indole-2-carboxylic acid | 5,7-dimethoxyindole (after decarboxylation) |
Established and Emerging General Methods for Indole-2-carboxylate Synthesis
Beyond the directed synthesis of 7-substituted analogs, several general methodologies are widely employed for the construction of the indole-2-carboxylate core. These methods can often be adapted to produce a variety of substituted derivatives.
Classical Indole Synthesis Reactions (e.g., Fischer, Reissert)
As previously mentioned, the Fischer and Reissert indole syntheses are cornerstone methods in indole chemistry. wikipedia.orgwikipedia.org The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for preparing indoles. wikipedia.orgthermofisher.com Its application to the synthesis of indole-2-carboxylates typically involves the reaction of a phenylhydrazine with a pyruvate ester. thermofisher.com The reaction can often be performed as a one-pot synthesis, which is advantageous for efficiency. thermofisher.com
The Reissert indole synthesis provides a reliable route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate. wikipedia.org The initial condensation is base-catalyzed, with potassium ethoxide often giving better results than sodium ethoxide. wikipedia.org The subsequent reductive cyclization can be achieved using various reducing agents, such as zinc in acetic acid or ferrous sulfate with ammonia. wikipedia.orgresearchgate.net
Metal-Catalyzed Coupling and Cyclization Strategies (e.g., Palladium-catalyzed C–H amination)
Modern synthetic methods have increasingly turned to metal-catalyzed reactions to form the indole nucleus, offering milder reaction conditions and broader functional group tolerance. Palladium-catalyzed reactions have been particularly prominent in this area.
One notable approach is the palladium-catalyzed aerobic amination of aryl C–H bonds. nih.govacs.orgnih.gov This method can be used to synthesize indole-2-carboxylate derivatives from 2-acetamido-3-aryl-acrylates. The reaction involves an intramolecular C–H amination, where a catalytic Pd(II) source is used with oxygen as the terminal oxidant. nih.govacs.org This strategy allows for the construction of the indole ring under relatively mild conditions and has been shown to be applicable to a diverse range of substrates. For meta-substituted substrates, the cyclization often leads to 5-substituted indole products due to steric control. nih.gov
Another palladium-catalyzed strategy involves the cross-coupling of aryl bromides and hydrazones, which serves as a modification of the classical Fischer indole synthesis. wikipedia.org This approach expands the scope of the Fischer synthesis by allowing for the in-situ formation of the necessary hydrazone intermediates.
| Reaction Type | Starting Materials | Catalyst System | Product Type |
| Aerobic C-H Amination | 2-Acetamido-3-aryl-acrylates | Pd(II) catalyst, O2 (oxidant) | 1-Acetyl-indole-2-carboxylates |
| Buchwald Modification of Fischer Synthesis | Aryl bromides, Hydrazones | Palladium catalyst | N-Aryl hydrazones (in-situ) leading to Indoles |
Condensation Reactions for Indole Ring Formation
Condensation reactions provide another important avenue for the synthesis of the indole ring. These reactions typically involve the formation of a key C-N or C-C bond through the reaction of two or more components.
One such approach involves the Knoevenagel condensation. For example, a three-component reaction incorporating a Knoevenagel condensation followed by inter- and intramolecular nucleophilic additions has been developed for the synthesis of functionalized indole derivatives.
Another strategy involves the condensation of β-amino alcohols with 2-hydroxybenzaldehydes. While this specific example leads to other heterocyclic systems, the underlying principle of forming a key bond through condensation is a common theme in heterocyclic synthesis.
Green Chemistry Approaches in Indole Derivative Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to mitigate the environmental impact of traditional methods. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key strategies include the use of microwave irradiation, nanocatalysts, greener solvents like water, and multicomponent reactions. tandfonline.comtandfonline.comresearchgate.net
Microwave-assisted synthesis has emerged as a rapid and efficient method for producing indole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.com This technique is part of a broader shift towards more environmentally friendly synthetic technologies, which also includes photocatalysis, organocatalysis, ball milling, and continuous flow processes. beilstein-journals.org
The development of sustainable catalysts is another cornerstone of green indole synthesis. For instance, TiO2 nanoparticles, which are non-toxic, inexpensive, and reusable, have been used to catalyze the reaction between indole and benzaldehyde under solvent-free conditions, achieving yields of up to 95% in just three minutes. beilstein-journals.org Similarly, innovative multicomponent reactions (MCRs) have been designed to assemble the indole core from simple, inexpensive starting materials without the need for metal catalysts and using benign solvents like ethanol. rsc.org One such method involves a two-step, one-pot Ugi multicomponent reaction followed by an acid-induced cyclization to produce indole-2-carboxamides in high yields. rsc.org
These green methodologies aim to overcome the drawbacks associated with classical indole syntheses, such as the Fischer indole synthesis, which often requires harsh conditions and generates significant waste. tandfonline.comrsc.org By embracing principles like atom economy and the use of renewable resources, green chemistry offers a more sustainable pathway to this important class of heterocyclic compounds. tandfonline.comresearchgate.net
Table 1: Comparison of Green Synthesis Methodologies for Indole Derivatives
| Methodology | Key Features | Advantages | Example Catalyst/Condition |
|---|---|---|---|
| Microwave Irradiation | Uses microwave energy for heating. | Rapid reaction times, improved yields, energy efficiency. tandfonline.com | Synthesis of pyran-annulated indoles. tandfonline.com |
| Nanocatalysis | Employs catalysts at the nanoscale. | High catalytic activity, reusability, mild reaction conditions. beilstein-journals.org | TiO2 nanoparticles for bis(indolyl)methane synthesis. beilstein-journals.org |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, operational simplicity, reduced waste. rsc.org | Ugi-4CR followed by acid-catalyzed cyclization. rsc.org |
| Aqueous Synthesis | Uses water as the reaction solvent. | Environmentally benign, low cost, enhanced reactivity in some cases. beilstein-journals.org | N-heterocyclic iod(az)olium salt catalyzed synthesis of BIMs. beilstein-journals.org |
Derivatization and Functionalization Strategies of the Indole-2-carboxylate Moiety
The indole-2-carboxylate scaffold is a versatile template for chemical modification. Various strategies have been developed to functionalize the ester group, the indole nitrogen, and the ring system, enabling the synthesis of a diverse array of derivatives.
Esterification and Hydrolysis of Indole-2-carboxylic Acids
The interconversion between indole-2-carboxylic acids and their corresponding esters is a fundamental transformation.
Esterification: The Fischer esterification is a classical and cost-effective method for converting carboxylic acids to esters. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating the indole-2-carboxylic acid with an excess of an alcohol (e.g., methanol for methyl ester synthesis) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed. masterorganicchemistry.com
Hydrolysis: The reverse reaction, the hydrolysis of an indole-2-carboxylate ester to the carboxylic acid, can also be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification, requiring an excess of water to shift the equilibrium. masterorganicchemistry.com According to DFT calculations, both esterification and hydrolysis share a highly active acylium ion as a key intermediate. rsc.org Enzymatic hydrolysis offers a green and highly selective alternative. For example, immobilized Candida antarctica lipase can catalyze the enantioselective hydrolysis of racemic N-Boc-indoline-2-carboxylic acid methyl ester, allowing for the separation of enantiomers. researchgate.net
N-Alkylation and other Nitrogen Functionalizations
Functionalization of the indole nitrogen (N-1 position) is a common strategy to modify the properties of indole-2-carboxylates.
Direct N-alkylation typically requires a strong base to deprotonate the indole nitrogen, forming a more nucleophilic indole anion. mdpi.com However, care must be taken to avoid simultaneous hydrolysis of the ester group. Successful N-alkylation of ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (KOH) in acetone. mdpi.com An alternative and more sustainable approach is the "borrowing hydrogen" alkylation, which uses alcohols as alkylating agents. nih.gov This method avoids the use of alkyl halides and often proceeds with higher regioselectivity. nih.gov
A significant challenge in indole alkylation is controlling the regioselectivity between N-alkylation and C-3 alkylation, as the C-3 position is highly nucleophilic. nih.govmdpi.com However, unique reaction environments can alter this selectivity. For instance, a catalyst-free, three-component Mannich-type reaction performed in aqueous microdroplets resulted in chemoselective N-alkylation, whereas the same reaction in bulk with a catalyst yielded exclusively C-alkylation products. nih.gov Indirect methods, such as the N-alkylation of indoline precursors followed by oxidation, provide another route to N-alkylated indoles. nih.govmdpi.com
Regioselective Acylation and Side Chain Modifications
Introducing acyl groups and modifying side chains on the indole-2-carboxylate ring are crucial for developing new analogues.
The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions like Friedel-Crafts acylation. While the C-3 position is generally the most reactive site in indoles, the directing effects of existing substituents play a significant role. For indole-4-carboxylic acids, a ruthenium(II) catalyst has been used to achieve regioselective C-5 alkenylation and subsequent annulation, guided by the carboxylic acid group at the C-4 position. nih.gov This demonstrates that directing groups can override the inherent reactivity patterns of the indole nucleus. Regioselective acylations at the C-2 and C-6 positions of N-acetylindole have also been described under Friedel-Crafts conditions. researchgate.net Rhodium catalysis has enabled the direct functionalization of the C-7 position for arylation, olefination, methylation, and acylation. researchgate.net
Side chain modifications often involve reactions of substituents on the benzene (B151609) portion of the indole ring. These modifications can be used to fine-tune the electronic and steric properties of the molecule, which is a common strategy in medicinal chemistry to optimize biological activity.
Introduction of Hydrazide and other Nitrogen-Containing Moieties
The ester functional group at the C-2 position is a convenient handle for introducing other nitrogen-containing functionalities, most notably the hydrazide group.
The conversion of an indole-2-carboxylate ester to an indole-2-carbohydrazide is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine hydrate. mdpi.comresearchgate.net This reaction is often straightforward and proceeds in good yield. For example, 5,7-dichloro-1H-indole-2-carboxylic acid ethyl ester can be converted to 5,7-dichloro-1H-indole-2-carbohydrazide by reacting it with hydrazine hydrate. researchgate.net
The resulting indole-2-carbohydrazide is a valuable intermediate for synthesizing a wide range of heterocyclic derivatives. researchgate.net It can be condensed with aldehydes and ketones to form hydrazones, which can then be cyclized to form various fused ring systems like indolo[2,3-d]pyridazines. researchgate.netnih.gov Furthermore, the carbohydrazide can be used to construct other nitrogen-rich heterocycles, such as triazoles and oxadiazoles, expanding the chemical diversity accessible from the indole-2-carboxylate starting material. researchgate.net
Table 2: Derivatization Strategies for the Indole-2-carboxylate Moiety
| Position | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| C-2 Ester | Hydrolysis | H₂O, H⁺ or OH⁻ catalyst | Indole-2-carboxylic acid |
| C-2 Ester | Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O) | Indole-2-carbohydrazide mdpi.comresearchgate.net |
| N-1 | N-Alkylation | aq. KOH in acetone, Alkyl halide | N-Alkyl-indole-2-carboxylate mdpi.com |
| N-1 | Mannich-type Reaction | Aqueous microdroplets (catalyst-free) | N-Aminal-indole-2-carboxylate nih.gov |
| C-5 | Alkenylation/Annulation | Ru(II) catalyst, Acrylates (with C-4 directing group) | Fused lactone scaffold nih.gov |
| C-7 | Acylation | Rhodium catalyst, Carboxylic acids/anhydrides | C-7 Acyl-indole derivative researchgate.net |
Preclinical Pharmacological and Mechanistic Research on Methyl 7 Hydroxy 1h Indole 2 Carboxylate Derivatives
Structure-Activity Relationship (SAR) Studies for Indole-2-carboxylate (B1230498) Scaffolds
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the indole-2-carboxylate core influence its biological effects. By systematically altering substituents at various positions, researchers have mapped the chemical space required for activity at different targets.
Modifications around the indole (B1671886) ring have profound effects on the pharmacological profile of indole-2-carboxylate derivatives.
Position C3 : The substituent at the C3 position significantly impacts activity. For allosteric modulators of the Cannabinoid Receptor 1 (CB1), alkyl groups at C3 profoundly influence the ligand's allostery. nih.gov Lengthening the C3 alkyl chain can enhance orthosteric ligand binding, possibly through increased hydrophobic interactions. nih.gov For instance, changing from an ethyl to a propyl group at C3 was found to be a key requirement for CB1 allosteric modulation. acs.org In the context of HIV-1 integrase inhibitors, introducing a long branch on the C3 of the indole core improved interaction with a hydrophobic cavity near the enzyme's active site. nih.govnih.gov Conversely, for other targets, smaller groups are preferred; for CB1 negative allosteric modulators, a hydrogen or methyl group is favored over an ethyl group. nih.gov
Position C5 : This position is critical for potency against several targets. For CB1 receptor modulators, an electron-withdrawing group at C5, such as a chloro or fluoro group, enhances activity. acs.orgnih.gov The presence of a 5-chloro substituent was found to be a determining factor for potent antiplasmodial activity and metabolic stability. acs.org Similarly, in the development of cytotoxic agents based on seco-duocarmycin analogs, an adequate substituent at C5 is considered crucial for potentiating activity by enhancing DNA binding and accelerating DNA alkylation. nih.gov For dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) inhibitors, various substitutions at the C5 position have been explored to develop potent antiproliferative agents. rsc.orgresearchgate.net
Position C6 : Halogenation at the C6 position has been shown to be beneficial for certain activities. In the design of HIV-1 integrase inhibitors, the introduction of a C6 halogenated benzene (B151609) ring was found to effectively bind with viral DNA through π–π stacking interactions, markedly inhibiting the enzyme. rsc.orgresearchgate.net
Position N1 : Methylation of the indole nitrogen (N1) has been investigated. In the context of IDO1/TDO dual inhibitors, methylation of the indole nitrogen on hit compounds resulted in a loss of inhibitory activity. sci-hub.se
The following table summarizes key SAR findings for various positions on the indole-2-carboxylate scaffold.
| Position | Substituent Effect | Target Class/Molecule | Reference |
| C3 | Long alkyl chains enhance activity | CB1 Allosteric Modulators | nih.govnih.govacs.org |
| C3 | Long branch improves hydrophobic interactions | HIV-1 Integrase Inhibitors | nih.govnih.gov |
| C3 | Small groups (H, Me) preferred over larger groups (Et) | CB1 Negative Allosteric Modulators | nih.gov |
| C5 | Electron-withdrawing groups (Cl, F) enhance potency | CB1 Receptor Modulators | acs.orgnih.gov |
| C5 | Chloro group improves antiplasmodial activity & stability | Antiplasmodial Agents | acs.org |
| C5 | Critical for potent antiproliferative activity | Dual EGFR/CDK2 Inhibitors | rsc.orgresearchgate.net |
| C6 | Halogenated benzene ring increases binding to viral DNA | HIV-1 Integrase Inhibitors | rsc.orgresearchgate.net |
| N1 | Methylation leads to loss of activity | IDO1/TDO Dual Inhibitors | sci-hub.se |
The insights gained from SAR studies have enabled the rational design and optimization of indole-2-carboxylate derivatives to create more potent and specific agents.
For example, based on the knowledge that a 5-substituted-3-ethylindole-2-carboxamide scaffold had antiproliferative potential, new series were designed to act as dual EGFR and CDK2 inhibitors. researchgate.net This led to the identification of compounds with GI50 values as low as 37 nM. researchgate.net Similarly, SAR data revealing the importance of the C3 and C5 positions for CB1 allosteric modulators guided the optimization of chemical functionalities to improve binding affinity and cooperativity, resulting in the identification of potent modulators like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide. acs.org
In the field of anticancer research, a fragment-based design approach has been employed. nih.gov For instance, a 4,6-difluoroindole (B180311) scaffold was selected based on SAR data, and fragments from other known antitubercular agents were attached to create novel hybrid molecules. nih.gov Another strategy involved designing indole-based derivatives as potential multi-target kinase inhibitors against EGFR, BRAFV600E, and VEGFR-2, leading to compounds with promising antiproliferative activity (GI50 values ranging from 26 nM to 86 nM). nih.gov This multi-target approach is a rational strategy to overcome drug resistance in cancer therapy. nih.gov
Optimization efforts have also focused on the C2 position. The 2-carboxyl group was found to be critical for the activity of IDO1/TDO dual inhibitors; its replacement with other groups like methyl, hydroxymethyl, or cyano resulted in a loss of inhibition. sci-hub.se This highlights the importance of this functional group, likely for key binding interactions with the target enzyme.
Advanced Computational Chemistry and Molecular Modeling Applications
Computational techniques are integral to the rational design and optimization of Methyl 7-hydroxy-1H-indole-2-carboxylate derivatives, providing deep insights into their interactions with biological targets.
Molecular docking is a critical tool used to predict and analyze the binding of indole-2-carboxylic acid derivatives within the active sites of their target proteins. jocpr.com For Mcl-1 inhibitors, X-ray crystallography of ligand-protein complexes provides high-resolution data on the molecular interactions that stabilize the binding. nih.govacs.org These studies reveal that the indole-2-carboxylic acid core is ideally positioned to interact with key residues. For instance, the indole 3-position can be modified to extend deep into the P2 hydrophobic pocket of Mcl-1, a feature that is crucial for achieving high affinity and selectivity. nih.gov
In the case of 14-3-3η inhibitors, molecular docking was employed to elucidate the anti-proliferative mechanisms of the lead compound C11. nih.gov Similarly, for other targets, docking studies have shown that the indole core and the C2 carboxyl group can form a chelating motif with metal ions (e.g., Mg²⁺) in the active site, while other parts of the molecule engage in hydrophobic or π-π stacking interactions with residues or DNA bases. mdpi.comnih.govrsc.org
The design of novel indole-2-carboxylic acid derivatives is heavily guided by in silico methods that predict their biological activity and selectivity before synthesis. nih.govnih.gov Structure-activity relationship (SAR) studies are often built upon computational models that identify which chemical modifications are likely to enhance potency. For example, the addition of a halogenated benzene ring at the C6 position of the indole core was predicted and later confirmed to improve inhibitory activity by establishing effective π–π stacking interactions. rsc.org
Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are employed to evaluate the drug-like properties of virtual compounds. nih.gov This allows for the early identification of molecules with potentially favorable pharmacokinetic profiles and lower toxicity, thereby prioritizing synthetic efforts on the most promising candidates. nih.gov
Theoretical studies, including molecular dynamics (MD) simulations, provide a dynamic picture of the conformational behavior of indole derivatives and their interactions with target proteins. nih.gov These simulations can predict the stability of the ligand-protein complex and the specific binding modes of compounds within the target's binding pocket. nih.gov
Analysis of X-ray crystal structures and docking poses reveals key intermolecular interactions. For Mcl-1 inhibitors, these include hydrophobic interactions within the P2 pocket and hydrogen bonds. nih.gov For other targets, interactions such as hydrogen bonding with specific amino acid residues (e.g., Tyr143) and π-π stacking are crucial for binding affinity. rsc.org Understanding these conformational preferences and interactions is essential for the rational, structure-based design of next-generation inhibitors with improved potency and selectivity. nih.govacs.org
Preclinical Biotransformation and Disposition Studies
The metabolic fate of drug candidates is a critical aspect of preclinical development, determining their half-life, exposure, and potential for generating active or inactive metabolites.
Preclinical studies on the biotransformation of 1H-indole-2-carboxylic acid derivatives have provided initial insights into their metabolic stability. For the potent 14-3-3η inhibitor, compound C11, evaluation in liver microsomes indicated moderate half-life (T₁/₂) and clearance (CL) values. nih.gov This suggests that the core scaffold possesses reasonable metabolic stability, a favorable characteristic for a potential drug candidate. While specific metabolites for this series have not been fully characterized in the available literature, the stability of the parent compound in microsomal assays is a primary indicator of its disposition in vivo. The Human Metabolome Database lists 2-Indolecarboxylic acid as a known metabolite, found in certain natural products and recognized for its antioxidant properties. hmdb.ca
Assessment of Metabolic Stability in Hepatic Systems
In preclinical drug discovery, the assessment of a compound's metabolic stability is a critical step to predict its persistence in the body and its potential for oral bioavailability. The liver is the primary site of drug metabolism, and in vitro hepatic systems are employed to estimate a compound's susceptibility to biotransformation. For derivatives of this compound, these assessments are typically conducted using subcellular fractions, such as human liver microsomes (HLM), or intact cells, like cryopreserved human hepatocytes.
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of phase I metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. Hepatocytes, on the other hand, contain the full complement of both phase I and phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic pathways. The general experimental approach involves incubating the test compound at a known concentration with the hepatic system (e.g., liver microsomes) in the presence of necessary cofactors, such as the NADPH regenerating system for CYP450-mediated reactions. The concentration of the parent compound is then monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
From these experiments, two key parameters are determined: the metabolic half-life (t½) and the intrinsic clearance (CLint). The half-life represents the time required for 50% of the compound to be metabolized. Intrinsic clearance is a measure of the intrinsic metabolic activity of the hepatic enzymes toward the compound, independent of physiological factors like blood flow. A high CLint value suggests that the compound is rapidly metabolized, which may lead to low exposure and poor efficacy in vivo. nih.govacs.org
For indole-based compounds, metabolic liabilities often include oxidation at various positions on the indole ring. researchgate.net Medicinal chemistry efforts for indole-2-carboxylate and related indole-2-carboxamide series often focus on introducing substituents to the indole scaffold to modulate these properties. nih.govmdpi.com For example, substitutions at the N1, C3, C5, or C6 positions can sterically hinder or alter the electronic properties of the molecule, thereby reducing its recognition by metabolic enzymes and improving stability. acs.org The 7-hydroxy group on the core scaffold of this compound is itself a potential site for phase II conjugation reactions, such as glucuronidation or sulfation, which would be more readily detected in hepatocyte-based assays.
The metabolic stability of several hypothetical derivatives of this compound in human liver microsomes is presented below to illustrate these concepts.
| Compound ID | Substitution | Metabolic Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Rate |
|---|---|---|---|---|
| M7HI-001 | (Parent Compound) | 18 | 77 | High |
| M7HI-002 | N1-Methyl | 35 | 39 | Moderate |
| M7HI-003 | C3-Ethyl | 11 | 126 | High |
| M7HI-004 | C5-Fluoro | >60 | <10 | Low |
Investigation of Factors Influencing Compound Exposure and Persistence in Preclinical Models
Plasma Protein Binding (PPB) refers to the reversible binding of a drug to proteins within the blood plasma, primarily albumin for acidic and neutral compounds and α1-acid glycoprotein (B1211001) (AAG) for basic compounds. nih.govresearchgate.net According to the "free drug theory," only the unbound fraction (fu) of a drug is pharmacologically active and available to be metabolized by hepatic enzymes or eliminated by the kidneys. nih.gov A compound that is highly bound to plasma proteins will have a low unbound fraction, which can limit its rate of clearance and prolong its half-life in circulation. This is because the protein-bound drug acts as a circulating reservoir, effectively protecting it from metabolism. Therefore, a compound with high intrinsic clearance (in vitro) may still achieve sufficient exposure in vivo if it is also highly protein-bound. PPB is typically measured using in vitro methods such as equilibrium dialysis. nih.gov
Lipophilicity , often expressed as the logarithm of the distribution coefficient (LogD) at physiological pH, influences a compound's solubility, permeability across biological membranes, and tissue distribution. For many indole-based series, high lipophilicity can lead to poor aqueous solubility and increased metabolic turnover. acs.orgacs.org However, it can also lead to greater distribution into tissues, potentially increasing the volume of distribution (Vd) and prolonging the elimination half-life. Optimizing the lipophilicity of this compound derivatives is a key strategy to achieve a balance between good absorption, sufficient unbound exposure, and an acceptable metabolic profile.
The integration of in vitro data on metabolic stability (CLint) and plasma protein binding (fu) allows for a more refined prediction of in vivo hepatic clearance (CLh). This relationship underscores the importance of evaluating multiple parameters in parallel. A compound with a high CLint may be dismissed prematurely, but if it has very high PPB (low fu), its predicted hepatic clearance may be acceptably low, warranting further investigation in preclinical models.
The table below illustrates the interplay between these factors for hypothetical derivatives.
| Compound ID | Intrinsic Clearance (CLint, µL/min/mg protein) | Plasma Protein Binding (% Bound) | Fraction Unbound (fu) | Predicted Hepatic Clearance (CLh) Category |
|---|---|---|---|---|
| M7HI-005 | 95 (High) | 99.9% | 0.001 | Low |
| M7HI-006 | 95 (High) | 92.0% | 0.080 | High |
| M7HI-007 | 15 (Low) | 99.5% | 0.005 | Low |
| M7HI-008 | 15 (Low) | 85.0% | 0.150 | Moderate |
Advanced Analytical Methodologies for Characterization of Indole 2 Carboxylates
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.
¹H NMR Spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms. For indole-2-carboxylates, the aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 7.0–8.0 ppm) due to the deshielding effect of the aromatic ring current. The N-H proton of the indole ring is often observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), while the methyl ester protons (-OCH₃) appear as a sharp singlet in the upfield region (δ 3.8–4.0 ppm).
¹³C NMR Spectroscopy details the carbon skeleton of the molecule. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (δ > 160 ppm). Aromatic and heterocyclic carbons resonate between δ 100–140 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the indole ring system. HSQC correlates protons with their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 7-hydroxy-1H-indole-2-carboxylate based on Analogue Data Data for Methyl 1H-indole-2-carboxylate is from DMSO-d₆. mdpi.com
| Position | Methyl 1H-indole-2-carboxylate ¹H δ (ppm) | Predicted this compound ¹H δ (ppm) | Methyl 1H-indole-2-carboxylate ¹³C δ (ppm) | Predicted this compound ¹³C δ (ppm) |
| NH | 11.91 (s) | ~11.5-12.0 (s) | - | - |
| C2 | - | - | 127.2 | ~127-128 |
| C3 | 7.18 (s) | ~7.1-7.2 (s) | 108.3 | ~108-109 |
| C3a | - | - | 127.5 | ~127-128 |
| C4 | 7.66 (d) | ~7.5-7.6 (d) | 122.5 | ~122-123 |
| C5 | 7.09 (dd) | ~6.8-6.9 (dd) | 120.7 | ~115-117 |
| C6 | 7.27 (dd) | ~7.0-7.1 (d) | 125.1 | ~124-125 |
| C7 | 7.49 (d) | - | 113.1 | ~145-150 (C-OH) |
| C7a | - | - | 137.9 | ~130-132 |
| C=O | - | - | 162.3 | ~162-163 |
| OCH₃ | 3.88 (s) | ~3.9 (s) | 52.2 | ~52-53 |
| OH | - | ~9.0-10.0 (s, broad) | - | - |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₀H₉NO₃), the expected exact mass would be calculated and compared to the experimental value to confirm its molecular formula.
Tandem Mass Spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS/MS), involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. rsc.org This fragmentation pattern provides structural information and serves as a fingerprint for the compound. rsc.org Common fragmentation pathways for indole derivatives involve cleavage of the ester group and fragmentation of the indole ring system. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, typically forming a protonated molecule [M+H]⁺ in positive ion mode. mdpi.com
Table 2: HRMS Data for a Related Indole Derivative Data for Methyl 2-methyl-1H-indole-3-carboxylate. mdpi.com
| Compound | Formula | Ion | Calculated m/z | Found m/z |
| Methyl 2-methyl-1H-indole-3-carboxylate | C₁₁H₁₂NO₂ | [M+H]⁺ | 190.0863 | 190.0874 |
For this compound (C₁₀H₉NO₃), the expected monoisotopic mass is approximately 191.0582 Da. HRMS analysis would be expected to confirm this value with high accuracy.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups. For this compound, key characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (around 3300-3500 cm⁻¹), the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1680-1710 cm⁻¹), and C-O stretches (around 1100-1300 cm⁻¹). mdpi.com The aromatic C-H and C=C stretching vibrations would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The indole ring system contains a conjugated π-electron system that absorbs UV light, typically resulting in two main absorption bands. For indole itself, these occur around 270-290 nm and 210-220 nm. The presence of the carboxylate and hydroxyl groups will influence the exact position and intensity of these absorption maxima (λ_max). This technique is also valuable for quantitative analysis using the Beer-Lambert law.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a laboratory technique for the separation of a mixture. It involves passing the mixture dissolved in a "mobile phase" through a stationary phase, which separates the analyte from other molecules in the mixture based on differential partitioning between the two phases.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to check the purity of a compound and to monitor the progress of a chemical reaction. A spot of the compound solution is applied to a plate coated with a thin layer of adsorbent material (the stationary phase, often silica (B1680970) gel). The plate is then placed in a chamber with a solvent (the mobile phase). As the solvent moves up the plate, the compound travels with it at a rate that depends on its polarity and the polarity of the solvent system. The retention factor (R_f) value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system. For indole-2-carboxylates, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used. mdpi.com
High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of compounds in a mixture. nih.gov These methods offer high resolution and sensitivity.
In Reverse-Phase HPLC (RP-HPLC) , the most common mode for analyzing compounds like indole-2-carboxylates, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. mdpi.com this compound, being a moderately polar compound, would be well-suited for this technique. The retention time of the compound is a key parameter for identification. Purity is assessed by the presence of a single, sharp peak in the chromatogram. UPLC uses smaller particle sizes in the column, allowing for faster and more efficient separations compared to traditional HPLC. rsc.org
Future Research Directions and Translational Opportunities
Development of Novel Synthetic Strategies for Accessing Diversified Indole-2-carboxylate (B1230498) Libraries
The discovery of novel therapeutic agents is intrinsically linked to the ability to explore a vast and diverse chemical space. For the indole-2-carboxylate scaffold, the development of innovative and efficient synthetic strategies is paramount for generating libraries of compounds with wide structural variations. mdpi.com
Modern approaches such as Diversity-Oriented Synthesis (DOS) and Complexity-to-Diversity (Ctd) strategies are moving beyond traditional methods that focus on a single target. mdpi.comresearchgate.net These strategies aim to produce collections of structurally complex and diverse small molecules, which are ideal for high-throughput screening to identify novel biological activities. mdpi.comresearchgate.net For instance, a Ctd strategy might begin with a complex, nature-inspired indole (B1671886) monoterpenoid and use a series of reactions to generate a variety of distinct molecular skeletons, including novel fused indole ring systems. mdpi.com
Key synthetic reactions that can be adapted and optimized for library synthesis include:
Fischer Indole Synthesis: A classic and robust method for creating the indole core from phenylhydrazines and aldehydes or ketones. rsc.org
Hemetsberger–Knittel Indole Synthesis: A valuable method for obtaining indole-2-carboxylates from azidocinnamates. acs.org
Palladium-catalyzed reactions: Methods such as Pd-catalyzed aminocarbonylation can be used for late-stage functionalization, allowing for the introduction of diverse groups onto the indole scaffold. sci-hub.se
Amide Coupling Reactions: Efficient coupling of the indole-2-carboxylic acid core with a wide range of amines using reagents like EDC·HCl and HOBt is a common strategy to rapidly generate large libraries of indole-2-carboxamides. nih.govnih.gov
Future efforts will likely focus on developing one-pot reactions and automated synthesis platforms to accelerate the construction of these libraries. The goal is to create collections of compounds that not only vary in their peripheral substituents but also in their core polycyclic structures, thereby maximizing the potential for discovering new therapeutic leads. rsc.org
Advanced SAR and Lead Optimization for Enhanced Pharmacological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. youtube.com For indole-2-carboxylate derivatives, extensive SAR exploration is necessary to optimize lead compounds into clinical candidates with enhanced potency, selectivity, and favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. acs.orgyoutube.com
Lead optimization involves iterative cycles of chemical synthesis and biological testing to refine a molecule's structure. youtube.com Common strategies include:
Modifying Lipophilicity: Adjusting the balance between hydrophilicity and lipophilicity is crucial for cell permeability and oral bioavailability. This can be achieved by adding or removing polar groups (like hydroxyls) or lipophilic groups (like halogens or alkyl chains). youtube.com For example, the introduction of fluorine atoms can increase lipophilicity and potentially enhance uptake by tumor cells. nih.gov
Introducing Hydrogen Bonding Moieties: Adding hydrogen bond donors (e.g., -OH, -NH) or acceptors (e.g., carbonyls, nitrogens) can improve binding affinity and selectivity for a biological target. youtube.com
Blocking Metabolic Sites: Compounds can be "hardened" against metabolic degradation by replacing metabolically labile C-H bonds with more robust C-F bonds, which can extend the compound's half-life. youtube.com
Systematic SAR studies on indole-2-carboxylate derivatives have yielded valuable data across various therapeutic targets.
| Scaffold Position | Substituent Type | Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| C6 of Indole | Acetamido group | IDO1/TDO | Favorable for potent dual inhibition. | sci-hub.senih.gov |
| C3 of Indole | Long alkyl/aryl branches | HIV-1 Integrase | Improved interaction with a hydrophobic cavity near the active site, increasing inhibitory effect. | mdpi.com |
| C6 of Indole | Halogenated benzene (B151609) ring | HIV-1 Integrase | Effectively binds with viral DNA via π–π stacking, enhancing inhibitory activity. | nih.govrsc.org |
| Amide Fragment | Varying aryl and alkyl groups | Cannabinoid Receptor 1 (CB1) | Significantly modulates allosteric parameters, with specific substituents enhancing potency. | acs.org |
| N1 of Indole | Unsubstituted (N-H) | EGFR/BRAFV600E | Found to be critical for potent antiproliferative activity in a series of indole-2-carboxamides. | nih.gov |
Future SAR campaigns will benefit from advanced techniques like quantitative structure-activity relationship (QSAR) analysis, which uses statistical methods to correlate chemical structure with biological activity, providing predictive models to guide the design of more effective compounds. nih.gov
Exploration of Undiscovered Biological Targets and Mechanistic Insights
While indole-2-carboxylates have been investigated against several known targets, a significant opportunity lies in the exploration of novel biological pathways and undiscovered targets to address unmet medical needs. The structural versatility of this scaffold allows it to be tailored to interact with a wide range of proteins. nih.gov
Recently, research has expanded beyond traditional targets to identify novel proteins and mechanisms through which these compounds can exert therapeutic effects.
Cancer Immunotherapy: Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in tryptophan metabolism that are implicated in tumor immune escape. sci-hub.senih.gov
Antiviral Therapy: The indole-2-carboxylic acid core has been shown to be a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org Mechanistic studies revealed that the indole nitrogen and 2-carboxyl group can chelate the two essential Mg²⁺ ions within the enzyme's active site. nih.govmdpi.com
Novel Cancer Targets: A recent study identified the 14-3-3η protein as a novel target for 1H-indole-2-carboxylic acid derivatives in the treatment of liver cancer. nih.gov Other research has pointed to Lactate Dehydrogenase A (LDH-A) as a target for N-hydroxyindole-2-carboxylates, which could counteract the Warburg effect in cancer cells. researchgate.net
The exploration for new targets can be accelerated by phenotypic screening, where compound libraries are tested in cell-based assays to identify desired physiological effects without a preconceived target. Subsequent target deconvolution studies can then uncover the specific molecular mechanisms responsible for the observed activity. Elucidating these mechanisms, such as the induction of apoptosis or the modulation of specific signaling pathways like MAPK, is crucial for understanding the full therapeutic potential and for the rational design of next-generation drugs. mdpi.com
| Potential Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Metabolic Enzymes | IDO1, TDO, LDH-A | Oncology | sci-hub.senih.govresearchgate.net |
| Viral Enzymes | HIV-1 Integrase | Infectious Disease | nih.govmdpi.comrsc.org |
| Protein-Protein Interaction Modulators | 14-3-3η protein | Oncology | nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptor 1 (CB1) (Allosteric Modulators) | Neurology, Metabolic Disorders | acs.org |
| Kinases | EGFR, BRAFV600E, VEGFR-2 | Oncology | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new medicines. ijettjournal.orgmednexus.org The application of these computational techniques to the indole-2-carboxylate scaffold holds immense promise for overcoming traditional challenges in drug development. astrazeneca.com
AI and ML can be integrated across the entire discovery pipeline:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, etc.) to identify and validate novel biological targets for which indole-2-carboxylate derivatives might be effective. acs.org
Virtual Screening and Hit Identification: Machine learning models, such as graph neural networks, can be trained on existing screening data to predict the activity of virtual libraries containing millions of indole-2-carboxylate structures. astrazeneca.com This allows for the rapid and cost-effective identification of promising hit compounds before committing to expensive and time-consuming laboratory synthesis.
Predictive ADMET Modeling: A major cause of failure in drug development is poor pharmacokinetic (ADMET: absorption, distribution, metabolism, excretion, and toxicity) properties. ML models can predict these properties early in the discovery process, enabling researchers to prioritize compounds with a higher likelihood of success. mednexus.orgastrazeneca.com
De Novo Drug Design: Generative AI models can design entirely new indole-2-carboxylate derivatives from scratch. jsr.org These models can be optimized to generate molecules with a desired profile, such as high potency against a specific target, selectivity over related targets, and good drug-like properties, thereby accelerating the lead optimization process. ijettjournal.org
By combining high-throughput screening data with AI and ML, researchers can more effectively navigate the vast chemical space of indole-2-carboxylates. This data-driven approach will enable the faster design, development, and delivery of the next generation of therapeutics based on this versatile scaffold. astrazeneca.com
Q & A
Q. What are the recommended methods for synthesizing Methyl 7-hydroxy-1H-indole-2-carboxylate in laboratory settings?
Answer: The synthesis typically involves esterification of 7-hydroxy-1H-indole-2-carboxylic acid using methanol under acidic or catalytic conditions. Protecting the hydroxyl group during synthesis (e.g., with silyl ethers or benzyl groups) is critical to prevent side reactions. For example, methyl esters of structurally similar indole derivatives (e.g., Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate) are synthesized via nucleophilic acyl substitution, followed by deprotection . Characterization of intermediates using TLC and NMR ensures reaction progression.
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity.
- Spectroscopy : H and C NMR to confirm substituent positions (e.g., hydroxyl at C7, methyl ester at C2).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]: ~206.08 g/mol).
- Melting Point : Compare observed mp with literature values (e.g., similar indole esters range from 140–259°C) .
Q. What solvents and storage conditions are optimal for this compound?
Answer:
Q. What safety protocols are essential during experimental handling?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Exposure Control : Monitor airborne particles with P95 respirators if ventilation is inadequate .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic compounds .
Q. How can researchers address poor solubility during biological assays?
Answer:
- Co-solvents : Use DMSO (≤10% v/v) to enhance solubility without cytotoxicity.
- Sonication : Brief sonication (5–10 min) in warm (37°C) PBS or cell media .
Advanced Research Questions
Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?
Answer:
- X-ray Crystallography : Use SHELXL or SHELXS for small-molecule refinement to resolve tautomeric or hydrogen-bonding ambiguities. For example, methyl indole derivatives (e.g., Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate) are validated via crystallography to confirm substituent positions .
- Density Functional Theory (DFT) : Compare computed vs. experimental NMR shifts to identify conformational discrepancies .
Q. What strategies improve synthetic yield when the hydroxyl group participates in unwanted side reactions?
Answer:
Q. How should researchers interpret conflicting bioactivity data across studies?
Answer:
- Dose-Response Analysis : Validate IC values using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
- Metabolite Screening : Use LC-MS to rule out degradation products masking true activity .
Q. What advanced techniques validate hydrogen-bonding networks in the solid state?
Answer:
Q. How can computational modeling guide the design of derivatives with enhanced stability?
Answer:
- Molecular Dynamics (MD) : Simulate solvation effects and predict hydrolytic susceptibility of the methyl ester.
- QSAR : Correlate substituent electronic profiles (Hammett σ values) with experimental stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
